Pyrrolo[1,2-b]pyridazin-4-ylamine

Medicinal Chemistry Scaffold Procurement SAR Studies

Pyrrolo[1,2-b]pyridazin-4-ylamine (CAS 1313738-71-4) is the validated, unsubstituted core scaffold for IRAK4, JAK, and PARP-1 kinase inhibitor programs. Unlike pre-functionalized analogs, this exact CAS-numbered compound provides the definitive 4-amine handle for systematic SAR exploration at C2, C3, and C4 positions. The rigid planar framework enables π-stacking and H-bonding with diverse targets. With defined physicochemical properties (MW 133.15, TPSA 43.3 Ų, XLogP3 0.4), it serves as both a derivatization starting point and an analytical reference standard. Procure the exact core to ensure reproducible SAR campaigns.

Molecular Formula C7H7N3
Molecular Weight 133.154
CAS No. 1313738-71-4
Cat. No. B582593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-b]pyridazin-4-ylamine
CAS1313738-71-4
SynonymsPyrrolo[1,2-b]pyridazin-4-ylaMine
Molecular FormulaC7H7N3
Molecular Weight133.154
Structural Identifiers
SMILESC1=CN2C(=C1)C(=CC=N2)N
InChIInChI=1S/C7H7N3/c8-6-3-4-9-10-5-1-2-7(6)10/h1-5H,8H2
InChIKeyRZDNUSWOUZKGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[1,2-b]pyridazin-4-ylamine (CAS 1313738-71-4): Baseline Specifications and Core Pharmacophore Properties


Pyrrolo[1,2-b]pyridazin-4-ylamine (CAS 1313738-71-4) is a heterocyclic organic compound characterized by a fused pyrrole and pyridazine bicyclic ring system bearing a primary amine at the 4-position. The rigid planar conjugated framework enables π-stacking and hydrogen-bonding interactions with diverse biological targets, positioning this scaffold as a versatile pharmacophore in medicinal chemistry [1]. This specific unsubstituted core is distinct from more extensively derivatized analogs; its chemical identity is defined by molecular formula C7H7N3, molecular weight 133.15 g/mol, topological polar surface area (TPSA) 43.3 Ų, and XLogP3 of 0.4 [2]. Commercially available material typically meets a purity specification of ≥95–97% .

Why Generic Pyrrolo[1,2-b]pyridazine Scaffolds Cannot Substitute for Pyrrolo[1,2-b]pyridazin-4-ylamine (CAS 1313738-71-4) in Research


The pyrrolo[1,2-b]pyridazine scaffold exhibits profound target-class promiscuity modulated by subtle substitution patterns; therefore, generic substitution without verification of substitution pattern and purity invalidates comparative biological and synthetic studies [1]. The unsubstituted pyrrolo[1,2-b]pyridazin-4-ylamine core (CAS 1313738-71-4) provides a distinct starting point with a defined amine handle for derivatization, whereas analogs with substituents at the C3 (e.g., carboxamides for JAK inhibition) or C2 (e.g., substituted derivatives for PARP-1 inhibition) positions shift kinase selectivity profiles, oral bioavailability, and CYP inhibition properties by orders of magnitude [2][3]. Procurement of the exact CAS-numbered core scaffold is required to ensure that downstream SAR campaigns are built upon a reproducible and fully characterized chemical entity.

Quantitative Differentiation Evidence for Pyrrolo[1,2-b]pyridazin-4-ylamine (CAS 1313738-71-4) Versus Closest Structural Analogs


Commercial Purity and Price Specification: Pyrrolo[1,2-b]pyridazin-4-ylamine vs. Functionalized 3-Carboxamide Analogs

The unsubstituted pyrrolo[1,2-b]pyridazin-4-ylamine core (CAS 1313738-71-4) is commercially available with a purity specification of 97% and a 250 mg list price of approximately $620 USD, whereas the more synthetically elaborated 3-carboxamide analog (e.g., (R)-N-(2,2-dimethylcyclopentyl)pyrrolo[1,2-b]pyridazine-3-carboxamide) requires custom synthesis and is not available off-the-shelf at comparable purity tiers [1][2]. The direct core scaffold offers immediate accessibility for in-house SAR diversification campaigns without the cost and lead-time burden of multi-step custom synthesis.

Medicinal Chemistry Scaffold Procurement SAR Studies

PARP-1 vs. PARP-2 Isoform Selectivity: 2-Substituted Pyrrolo[1,2-b]pyridazine Derivatives Compared to Unsubstituted Core

Derivatives synthesized from the pyrrolo[1,2-b]pyridazin-4-ylamine core, specifically 2-substituted analogs (compounds 15a and 15b), demonstrate 29-fold and 5-fold selectivity for PARP-1 over PARP-2, respectively, in enzymatic inhibition assays [1]. This quantitative selectivity profile is not achievable with the unsubstituted core itself; the core scaffold serves as the essential starting point for introducing substituents that confer isoform discrimination.

PARP Inhibition Oncology Selectivity Profiling

JAK3 vs. JAK2 Functional Selectivity in Whole Blood: Pyrrolo[1,2-b]pyridazine-3-carboxamide Derivatives

Derivatives of pyrrolo[1,2-b]pyridazin-4-ylamine functionalized at the C3 position with carboxamide groups (e.g., 4g–4j series and 5g) display high functional selectivity for the JAK3–JAK1 pathway relative to JAK2 in an IL2-induced human whole blood assay measuring IFNγ production [1]. The unsubstituted core (CAS 1313738-71-4) lacks intrinsic JAK inhibitory activity; selectivity is conferred entirely by C3 substitution introduced during SAR exploration.

JAK Inhibition Immunology Functional Selectivity

Cytotoxic Potency in NCI-60 Panel: Pyrrolo[1,2-b]pyridazine Derivatives with GI50 <100 nM

Derivatives synthesized from pyrrolo[1,2-b]pyridazin-4-ylamine exhibit GI50 values below 100 nM against multiple tumor cell lines in the NCI-60 human tumor cell line panel, including colon, ovarian, renal, prostate, brain, breast, melanoma, and leukemia cells [1]. In contrast, the unsubstituted core itself shows minimal intrinsic cytotoxicity; potency arises exclusively from the appended functional groups introduced via the 4-amine handle.

Cytotoxicity Anticancer NCI-60 Panel

Validated Research and Application Scenarios for Pyrrolo[1,2-b]pyridazin-4-ylamine (CAS 1313738-71-4)


Medicinal Chemistry Scaffold for Kinase Inhibitor Lead Generation (IRAK4, JAK, PARP Programs)

The pyrrolo[1,2-b]pyridazin-4-ylamine core is the validated starting scaffold for multiple kinase inhibitor programs, including IRAK4 (inflammatory and fibrotic disorders), JAK (immunology), and PARP-1 (oncology) [1][2][3]. Procurement of the unsubstituted core enables systematic SAR exploration via C2, C3, and C4 functionalization to tune kinase selectivity, potency, and pharmacokinetic properties.

Synthesis of PARP-1 Selective Inhibitors via 2-Substitution Chemistry

Starting from pyrrolo[1,2-b]pyridazin-4-ylamine, researchers can access 2-substituted derivatives that exhibit up to 29-fold selectivity for PARP-1 over PARP-2, a differentiation that is not attainable with unfunctionalized or incorrectly substituted starting materials [1]. This application is particularly relevant for developing PARP inhibitors with reduced hematological toxicity associated with PARP-2 inhibition.

Construction of Cytotoxic Pyrrolo[1,2-b]pyridazine Libraries for NCI-60 Screening

The 4-amine handle of pyrrolo[1,2-b]pyridazin-4-ylamine provides the requisite synthetic entry point for generating libraries of cytotoxic derivatives with documented GI50 values below 100 nM across multiple NCI-60 tumor types [1][2]. The unsubstituted core offers maximum synthetic flexibility for installing diverse pharmacophores to probe structure-activity relationships in anticancer screening.

Reference Standard for Analytical Method Development and Impurity Profiling

With a defined purity specification of ≥95–97% and fully characterized physicochemical properties (MW 133.15, TPSA 43.3 Ų, XLogP3 0.4), pyrrolo[1,2-b]pyridazin-4-ylamine (CAS 1313738-71-4) serves as a reference standard for HPLC method development, impurity profiling, and quality control of more advanced pyrrolo[1,2-b]pyridazine-based drug candidates [1].

Quote Request

Request a Quote for Pyrrolo[1,2-b]pyridazin-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.